molecular formula C15H9F6NO B2354956 N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 192049-16-4

N-[3,5-bis(trifluoromethyl)phenyl]benzamide

Cat. No.: B2354956
CAS No.: 192049-16-4
M. Wt: 333.233
InChI Key: GDFPOIHRMVYESO-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. This benzamide derivative features a 3,5-bis(trifluoromethyl)phenyl group, a moiety recognized for its significant role in modern drug design due to its high electronegativity and lipophilicity . The presence of the trifluoromethyl groups can profoundly influence a molecule's biological activity, metabolic stability, and its ability to bind to enzyme targets, often through mechanisms involving halogen bonding . Compounds sharing this core structural motif are frequently investigated as key building blocks or intermediates in the synthesis of more complex molecules with targeted biological activity . For instance, structurally similar compounds, such as N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), are known as IKK2 inhibitors, highlighting the potential for this chemical class in researching inflammatory pathways . The 3,5-bis(trifluoromethyl)aniline scaffold is a versatile component in developing potential therapeutic agents . This product is intended for research purposes as a standard or synthetic intermediate in laboratory settings. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-6-11(15(19,20)21)8-12(7-10)22-13(23)9-4-2-1-3-5-9/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPOIHRMVYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192049-16-4
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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Preparation Methods

Direct Amidation Under Solvent-Free Conditions

Direct thermal condensation between benzoic acid and 3,5-bis(trifluoromethyl)aniline represents a straightforward yet moderate-yielding route. Adapted from the synthesis of structurally similar stearamide derivatives, this method involves heating equimolar amounts of benzoic acid and 3,5-bis(trifluoromethyl)aniline at 140°C for 24 hours under solvent-free conditions. Water vapor, a byproduct, is removed to shift equilibrium toward amide formation. After cooling, the crude product is purified via flash chromatography (DCM/MeOH, 100:1 v/v), yielding N-[3,5-bis(trifluoromethyl)phenyl]benzamide in approximately 35–40% yield.

Key advantages of this approach include its simplicity and avoidance of hazardous solvents. However, the moderate yield stems from competing ionization of reactants, which reduces nucleophilic attack efficiency. Computational studies suggest that electron-withdrawing trifluoromethyl groups on the aniline lower its basicity, further slowing the reaction.

Acyl Chloride Intermediate Route

A higher-yielding method involves synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride as an intermediate, followed by reaction with aniline. Patents describe the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride via chlorination of 3,5-bis(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride is then reacted with 3,5-bis(trifluoromethyl)aniline in dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) to scavenge HCl:

$$
\text{C}6\text{H}5\text{COCl} + \text{C}6\text{H}3(\text{CF}3)2\text{NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{this compound} + \text{HCl}
$$

This method achieves yields of 65–75%, with purity >95% after recrystallization from ethanol. The use of acyl chlorides circumvents the equilibrium limitations of direct amidation, ensuring faster reaction times (2–4 hours) and improved scalability. However, handling corrosive reagents like SOCl₂ requires stringent safety protocols.

Coupling Reagent-Mediated Synthesis

Modern approaches employ carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate benzoic acid in situ. In a representative procedure, benzoic acid (1 equiv), EDCI (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) are dissolved in DCM under nitrogen. 3,5-Bis(trifluoromethyl)aniline (1 equiv) is added, and the mixture is stirred at room temperature for 12 hours. After aqueous workup, the product is isolated in 70–80% yield.

This method offers milder conditions (room temperature) and avoids generating hazardous byproducts. The mechanism involves initial formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Kinetic studies indicate that electron-deficient anilines, such as 3,5-bis(trifluoromethyl)aniline, require longer reaction times (up to 24 hours) for complete conversion.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for each method:

Method Reaction Time Temperature Yield Purity Scalability
Direct Amidation 24 hours 140°C 35–40% >90% Moderate
Acyl Chloride 4 hours 25–40°C 65–75% >95% High
EDCI/HOBt 12–24 hours 25°C 70–80% >98% High

The acyl chloride route balances yield and scalability but involves hazardous reagents. Conversely, coupling reagent methods provide excellent yields and purity but incur higher costs. Direct amidation remains valuable for small-scale syntheses where solvent-free conditions are prioritized.

Purification and Characterization

All methods require chromatography or recrystallization for purification. Flash chromatography (silica gel, DCM/MeOH) effectively removes unreacted aniline and carboxylic acid byproducts. Recrystallization from ethanol or acetonitrile enhances purity to >98%, as confirmed by HPLC.

Characterization via $$ ^1\text{H} $$ NMR, $$ ^{13}\text{C} $$ NMR, and IR spectroscopy confirms the structure:

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 10.59 (s, 1H, NH), 8.22–7.45 (m, 9H, aromatic).
  • IR (KBr): 1650 cm$$ ^{-1} $$ (C=O stretch), 1550 cm$$ ^{-1} $$ (N–H bend).

Industrial-Scale Considerations

For large-scale production, the acyl chloride method is preferred due to shorter reaction times and ease of intermediate isolation. Continuous flow reactors can enhance safety by minimizing exposure to volatile reagents. Recent advances in catalytic amidation, such as using boric acid catalysts, may further improve yields but require validation for this substrate.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions typically result in various substituted benzamides.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that compounds structurally similar to N-[3,5-bis(trifluoromethyl)phenyl]benzamide exhibit significant biological activities, including anticancer properties. For instance, a derivative of this compound has shown promise in inhibiting liver tumor growth by modulating specific pathways involved in cancer progression . The compound's interactions with biological targets such as HNF 4α and STAT3 highlight its potential as an anticancer agent.
  • Inhibition of Steroid 5α-Reductase :
    • A study demonstrated that a caffeic acid derivative containing an amide moiety similar to this compound effectively inhibited the steroid 5α-reductase type 1 enzyme, which is crucial in the treatment of conditions like benign prostatic hyperplasia. The compound achieved a half-maximal inhibitory concentration (IC50) of 1.44 µM, indicating its potential as a therapeutic agent with low cytotoxicity .
  • Antimicrobial Properties :
    • Compounds with trifluoromethyl groups have been reported to possess antimicrobial activities. Studies on pyrazole derivatives substituted with the trifluoromethyl group demonstrated potent growth inhibition against drug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This suggests that this compound could be explored for developing new antimicrobial agents .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

  • Synthesis of Functional Materials :
    • The compound's ability to form derivatives can be exploited in synthesizing new materials with specific functionalities. Its fluorinated structure may enhance the thermal stability and mechanical properties of polymers or other composite materials.
  • Copper Ion Sensors :
    • A recent study introduced a copper ion sensor based on a bis-thiourea compound derived from this compound. This application demonstrates the versatility of the compound in developing sensors for environmental monitoring and analytical chemistry .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInhibits liver tumor growth through HNF 4α modulation; induces apoptosis in cancer cells.
Steroid InhibitionEffective against steroid 5α-reductase type 1 with low cytotoxicity (IC50 = 1.44 µM).
Antimicrobial ActivityPotent against drug-resistant bacteria, including MRSA; demonstrates significant growth inhibition.
Sensor DevelopmentUtilized in creating a copper ion sensor; highlights versatility in material applications.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

a) N-(3,5-Bis(trifluoromethyl)phenyl)-4-chlorobenzamide
  • Structural difference : A 4-chloro substituent on the benzamide ring.
  • Impact: The chloro group increases electron withdrawal, altering NMR chemical shifts (e.g., 13C-NMR δ 132.47 for the chloro-substituted carbon) compared to the parent compound . Enhanced electrophilicity may affect reactivity in organocatalytic reactions .
b) Caffeic Acid Amide Derivatives (Compounds 2–4)
  • Structural difference: Caffeic acid (a phenylpropanoid) replaces the benzamide core.
  • Impact :
    • The N-[3,5-bis(trifluoromethyl)phenyl] group in Compound 4 shows superior inhibition of steroid pathways compared to tert-butyl or phenyl substituents, attributed to stronger electron withdrawal and steric effects .
    • Biological activity: IC₅₀ values for Compound 4 are 3-fold lower than those of phenyl-substituted analogs .

Modifications on the Aniline Moiety

a) N-[1-(3-Chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
  • Structural difference : A pyrazinyl-ethyl group replaces the phenyl ring.
  • Impact: Improved solubility in polar solvents (e.g., MeCN) due to the pyrazine moiety .
b) 3-Amino-N-(3,5-bis(trifluoromethyl)phenyl)-5-(trifluoromethyl)benzamide
  • Structural difference: Addition of a nitro/amino group and a third -CF₃ group on the benzamide ring.
  • Impact: Nitro-to-amine reduction (87–96% yield) enhances hydrogen-bonding capacity, critical for anion transport or receptor binding . 1H-NMR shifts (e.g., δ 7.72 for aromatic protons) reflect increased electron density from the amino group .

Pharmaceutical Derivatives and Salts

a) (3,5-Bis(trifluoromethyl))-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (NRC-aN-019)
  • Structural difference: Incorporates a pyridinyl-pyrimidinylamino pharmacophore.
  • Impact :
    • Demonstrates anti-proliferative activity against K562 and T315I cell lines .
    • Tosylate salt form reduces toxicity (Table 3) and improves flow properties (Angle of Repose: 30.74° vs. 41.57° for the base) .
b) CCG-1423 (Rho/SRF Pathway Inhibitor)
  • Structural difference: Chloroanilino and methyl groups on the benzamide side chain.
  • Impact :
    • Inhibits Rho-mediated signaling, with applications in cancer research .
    • The 4-chloro substituent enhances target specificity compared to simpler benzamides .
a) Iridium Complexes with CF₃-Substituted Oxadiazole Amide Ligands
  • Structural difference : Benzamide serves as an ancillary ligand in Ir(III) complexes (e.g., phdtfmphoxd).
  • Impact: Trifluoromethyl groups improve electroluminescent efficiency by stabilizing excited states . Photophysical properties (e.g., emission wavelength) differ from non-fluorinated analogs .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is a notable compound in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. The trifluoromethyl groups in its structure significantly increase lipophilicity and metabolic stability, making it a compound of interest for various therapeutic applications, including anticancer and antimicrobial properties.

Structural Characteristics

  • Chemical Formula : C16H12F6N
  • Molecular Structure : The compound consists of a benzamide core with a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enhanced Lipophilicity : The presence of trifluoromethyl groups allows the compound to penetrate cell membranes more effectively, facilitating interaction with intracellular targets.
  • Protein Interactions : The compound is believed to interact with hydrophobic pockets in proteins, potentially modulating enzyme activity and receptor interactions. These interactions may involve hydrogen bonding and hydrophobic contacts with specific amino acids in target proteins.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer effects. A study demonstrated that related compounds could inhibit liver cancer cell growth by inducing apoptosis and modulating signaling pathways such as STAT3 and HNF 4α .

  • In Vitro Studies :
    • Concentrations ranging from 1 to 10.8 µM were used to treat liver cancer cells (HepG2, Hep3B), showing significant inhibition of growth and colony formation.
    • Induction of apoptosis was confirmed through increased expression of apoptosis-regulating genes.
  • In Vivo Studies :
    • Animal studies indicated that administration of related compounds significantly inhibited tumor growth, reinforcing the potential of trifluoromethyl-substituted benzamides in cancer therapy.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing trifluoromethyl groups have shown significant activity against various bacterial strains, including drug-resistant strains.

  • Minimum Biofilm Eradication Concentration (MBEC) : Recent studies reported MBEC values as low as 1 µg/mL against Staphylococcus aureus biofilms .
  • Mechanism : The antimicrobial efficacy is likely linked to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular processes.

Research Findings Summary

Activity TypeTargetMechanismKey Findings
AnticancerLiver Cancer Cells (HepG2, Hep3B)Induction of apoptosis via STAT3 pathway modulationSignificant growth inhibition at concentrations of 1-10.8 µM; in vivo tumor growth reduction observed
AntimicrobialBacterial Strains (e.g., MRSA)Disruption of cell membranesPotent activity with MBEC values as low as 1 µg/mL

Case Studies

  • Liver Cancer Inhibition :
    • A study focused on a related naphthofuran compound showed that it inhibited liver tumor growth by directly binding to HNF 4α and inactivating the STAT3 pathway. This suggests that similar mechanisms may be applicable to this compound .
  • Antimicrobial Efficacy :
    • Research on pyrazole derivatives indicated that compounds with trifluoromethyl substitutions exhibited significant growth inhibition against drug-resistant bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the optimized synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]benzamide and its derivatives?

The synthesis typically involves coupling 3,5-bis(trifluoromethyl)aniline with activated benzoyl derivatives. Key steps include:

  • Activation of carboxylic acids : Use chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate for efficient amide bond formation (yields up to 85%) .
  • Catalytic systems : Palladium-catalyzed cross-coupling reactions enable modifications to the aryl backbone, enhancing structural diversity .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are standard for isolating intermediates, while ¹H-NMR confirms structural integrity .

Q. How can researchers validate the structural identity of this compound and its intermediates?

  • Analytical techniques :
    • ¹H-NMR : Resolves trifluoromethyl (-CF₃) groups as distinct singlets (~δ 7.5–8.5 ppm for aromatic protons) .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular weights, particularly for derivatives with complex substituents (e.g., oxadiazole or pyrazine rings) .
    • TLC monitoring : Ensures reaction progression and purity before scaling up .

Q. What are the key reactivity patterns of the trifluoromethyl groups in this compound?

  • Electron-withdrawing effects : The -CF₃ groups enhance electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Hydrolysis resistance : Unlike ester or nitrile groups, -CF₃ remains stable under basic conditions, making the compound suitable for reactions requiring harsh pH (e.g., saponification) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., IKKβ kinase for NF-κB inhibition). Focus on the amide bond and -CF₃ groups, which often occupy hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., oxadiazole vs. pyrazine) with inhibitory potency using regression analysis .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

  • Dose-response assays : Perform enzyme kinetics (e.g., IC₅₀ determination for IKKβ inhibition) to quantify potency variations across studies .
  • Metabolic stability tests : Assess liver microsome degradation to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How can this compound be tailored for applications in materials science?

  • Photophysical tuning : Incorporate into iridium(III) complexes as ancillary ligands. For example, derivatives with 1,3,4-oxadiazole groups enhance electroluminescence efficiency in OLEDs (e.g., λₑₘ = 520–550 nm) .
  • Thermal stability : Thermogravimetric analysis (TGA) confirms decomposition temperatures >300°C, critical for device durability .

Q. What strategies improve selectivity in enzyme inhibition studies?

  • Proteomic profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions, particularly with kinases or phosphatases .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., ²H-CF₃) to study binding kinetics via NMR or isotopic tracing .

Methodological Recommendations

  • Synthetic optimization : Prioritize high-yield (>80%) steps (e.g., amide coupling) and avoid low-yield (<40%) reactions (e.g., multi-step heterocycle formation) unless intermediates are critical .
  • Data validation : Cross-reference NMR shifts with PubChem entries (e.g., InChIKey: CDIDGWDGQGVCIB-UHFFFAOYSA-N) to confirm structural assignments .
  • Biological assays : Pair enzyme inhibition studies with cytotoxicity assays (e.g., MTT on HEK293 cells) to rule out non-specific effects .

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